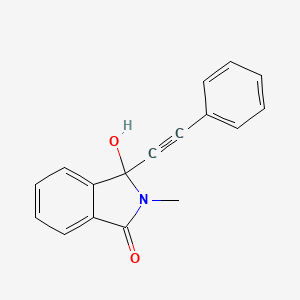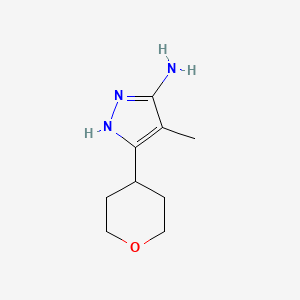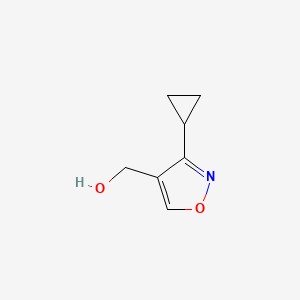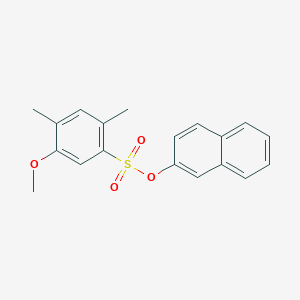
N-((5-((2-(3,4-二氢喹啉-1(2H)-基)-2-氧代乙基)硫代)-4-(4-氟苯基)-4H-1,2,4-三唑-3-基)甲基)-4-甲基-3-硝基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex molecule featuring a dihydroquinoline moiety, a triazole ring, and a nitrobenzamide group. It is not directly discussed in the provided papers, but the papers do offer insights into the synthesis and properties of structurally related compounds, which can be used to infer some aspects of the target compound's chemistry.
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-step reactions that can include the formation of dihydroquinoline and quinazoline derivatives. For instance, 2-amino-N'-arylbenzamidines can be converted into 3-aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles using Appel salt, which suggests that similar methods could be applied to synthesize the dihydroquinoline part of the target compound . Additionally, the formation of heterocyclic rings containing nitrogen, as seen in the condensation of o-aminobenzamide with aldehydes, could be relevant to the synthesis of the triazole and quinazoline components of the compound .
Molecular Structure Analysis
The molecular structure of the target compound likely includes several key features such as a dihydroquinoline core, a triazole ring, and a nitrobenzamide moiety. The single-crystal X-ray structure of a related compound, 4-imino-3-phenyl-3,4-dihydroquinazoline-2-carbonitrile, provides a precedent for the analysis of the dihydroquinoline portion of the molecule . The crystalline form of a related compound, 3,5-dibromo-N-[(2S)-2-(-4-fluorophenyl)-4-(3-morpholin-4-ylazetidin-1-yl)butyl]-N-methylbenzamide, could offer insights into the potential crystalline structure of the target compound .
Chemical Reactions Analysis
The behavior of related compounds under various conditions can shed light on the potential reactivity of the target molecule. For example, the acid and base hydrolysis of iminoquinazolines could be analogous to the reactions that the dihydroquinoline and triazole components of the target compound might undergo . The base-catalyzed cyclization of N-substituted o-nitrobenzamides to form quinazolines suggests that the target compound could also participate in similar cyclization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound can be inferred from the properties of structurally similar compounds. The use of a compound with a fluorophenyl group for treating various disorders indicates that the target compound might also possess biological activity . The thermal behavior of cyclic hydroxamic acids related to the quinazoline structure could provide information on the stability and decomposition patterns of the target compound . The spectroscopic data from the u.v. and n.m.r. spectra of arylidene derivatives and their isomeric tetrahydroquinazolines could be used to predict the spectroscopic properties of the target compound .
科学研究应用
杂环化合物合成
与“N-((5-((2-(3,4-二氢喹啉-1(2H)-基)-2-氧代乙基)硫代)-4-(4-氟苯基)-4H-1,2,4-三唑-3-基)甲基)-4-甲基-3-硝基苯甲酰胺”结构相关的化合物研究重点关注杂环化合物的合成和应用,这些化合物因其多样的生物活性而在药物化学中至关重要。例如,研究已经证明了合成喹唑啉酮的方法,这是一类在制药中具有显着意义的化合物,突出了可能适用于合成复杂分子的技术,例如 (Romero 等人,2013) 中所述的分子。这些方法强调了此类化合物在开发新的治疗剂中的重要性。
杂环化合物的生物活性
对喹啉和三唑衍生物的研究揭示了它们的潜在抗菌特性,表明了相关化合物的应用领域。例如,已经合成了带有喹啉环的新型三唑衍生物并评估了其抗菌活性,表明了开发新的抗菌剂的一个有希望的途径 (Yurttaş 等人,2020)。这些发现强调了探索复杂分子的生物活性,例如“N-((5-((2-(3,4-二氢喹啉-1(2H)-基)-2-氧代乙基)硫代)-4-(4-氟苯基)-4H-1,2,4-三唑-3-基)甲基)-4-甲基-3-硝基苯甲酰胺”在抗菌研究中的相关性。
在分子影像学中的应用
该化合物的结构复杂性表明在设计用于诊断目的的成像剂方面具有潜在的用途,相关分子的研究就是例证。成像剂的开发和评估,例如用于 PET 扫描以评估肿瘤中细胞增殖的成像剂,突出了结构复杂的分子在医学诊断中的潜在应用 (Dehdashti 等人,2013)。这一研究领域为利用此类化合物的独特特性来增强诊断技术提供了重要的机会。
属性
IUPAC Name |
N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN6O4S/c1-18-8-9-20(15-24(18)35(38)39)27(37)30-16-25-31-32-28(34(25)22-12-10-21(29)11-13-22)40-17-26(36)33-14-4-6-19-5-2-3-7-23(19)33/h2-3,5,7-13,15H,4,6,14,16-17H2,1H3,(H,30,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJJUAHYJVMGBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)N4CCCC5=CC=CC=C54)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(3-Chloro-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B2517382.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2517384.png)
![3-[4-(Tert-butyl)phenyl]-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2517385.png)

![8-butyl-3-(2-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2517388.png)
![1-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]piperidine](/img/structure/B2517391.png)
![N-cyclohexyl-2-[8-(cyclohexylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2517392.png)

![methyl 4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate](/img/structure/B2517400.png)
![(1-(Aminomethyl)spiro[2.3]hexan-1-yl)methanol hydrochloride](/img/structure/B2517401.png)
![(E)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2517402.png)

